molecular formula C13H16O2 B13026879 4-((2-Methylcyclobutyl)methoxy)benzaldehyde

4-((2-Methylcyclobutyl)methoxy)benzaldehyde

Cat. No.: B13026879
M. Wt: 204.26 g/mol
InChI Key: YAYZWVXAUIEBFM-UHFFFAOYSA-N
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Description

4-((2-Methylcyclobutyl)methoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a 2-methylcyclobutylmethoxy group at the para position of the benzaldehyde core. This compound is notable for its sterically demanding cyclobutyl substituent, which may influence its physicochemical properties and reactivity compared to simpler analogs.

Its unique cyclobutyl group distinguishes it from other benzaldehyde derivatives, offering insights into how steric and conformational features modulate chemical behavior.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-[(2-methylcyclobutyl)methoxy]benzaldehyde

InChI

InChI=1S/C13H16O2/c1-10-2-5-12(10)9-15-13-6-3-11(8-14)4-7-13/h3-4,6-8,10,12H,2,5,9H2,1H3

InChI Key

YAYZWVXAUIEBFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1COC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylcyclobutyl)methoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, which is then suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organometallic reagents under controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure the compound is produced in large quantities with consistent quality. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylcyclobutyl)methoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-((2-Methylcyclobutyl)methoxy)benzoic acid.

    Reduction: 4-((2-Methylcyclobutyl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-((2-Methylcyclobutyl)methoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Methylcyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzaldehyde Derivatives

Compound Name Substituent Group Key Features Reference IDs
4-((2-Methylcyclobutyl)methoxy)benzaldehyde 2-Methylcyclobutylmethoxy Steric hindrance, conformational rigidity
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde 1,2,3-Triazole-benzylmethoxy Bioactive triazole moiety, anticancer applications
4-[(3-Fluorophenyl)methoxy]benzaldehyde 3-Fluorobenzylmethoxy Electron-withdrawing fluorine substituent
4-(Cyclopropylmethoxy)benzaldehyde Cyclopropylmethoxy Small cycloalkyl group, enhanced lipophilicity
4-Methoxybenzaldehyde Methoxy Simple substituent, industrial relevance

Key Observations :

  • Steric and Electronic Effects : The 2-methylcyclobutyl group introduces significant steric bulk compared to smaller substituents like methoxy or cyclopropylmethoxy. This may reduce reactivity in nucleophilic additions or condensations .
  • Bioactivity : Triazole-containing derivatives (e.g., ) exhibit anticancer activity due to the triazole moiety’s ability to engage in hydrogen bonding and π-π interactions with biological targets.

Key Observations :

  • Click Chemistry : Triazole derivatives are efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling high yields and modularity .
  • Alkylation Challenges : Bulky substituents (e.g., 2-methylcyclobutyl) may require optimized conditions to avoid side reactions like elimination .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight LogP (Predicted) Reference IDs
This compound N/A 218.29 ~3.2
4-[(3-Fluorophenyl)methoxy]benzaldehyde N/A 230.23 ~3.5
4-Methoxybenzaldehyde 0–2 136.15 1.67
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde 169–171 316.31 N/A

Key Observations :

  • Thermal Stability : Azo-linked benzaldehydes exhibit higher melting points due to extended conjugation .

Key Observations :

  • Antifungal Potency : Nitro- or halogen-substituted derivatives show enhanced activity due to electron-withdrawing effects disrupting microbial membranes .
  • Anticancer Potential: Triazole derivatives demonstrate promising activity, likely via inhibition of tubulin polymerization or kinase pathways .

Biological Activity

4-((2-Methylcyclobutyl)methoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

  • Electrophilic Interactions : The compound can act as an electrophile, engaging with nucleophiles in biological systems.
  • Modulation of Enzymatic Activity : It may interact with specific enzymes, influencing metabolic pathways.
  • Signaling Pathways : The compound has been studied for its role in modulating pathways related to oxidative stress and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar benzaldehyde derivatives. For instance, compounds like 2-hydroxy-4-methoxybenzaldehyde have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA). These compounds show potential for development as new antibacterial agents .

Antioxidant Properties

Benzaldehyde derivatives are often evaluated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, which is crucial for preventing oxidative damage in cells. This property is essential for therapeutic applications in diseases where oxidative stress is a contributing factor.

Study on Antimicrobial Efficacy

A study conducted on various benzaldehyde derivatives, including those structurally similar to this compound, revealed their effectiveness against a range of bacterial pathogens. The findings suggested that these compounds could inhibit biofilm formation and disrupt existing biofilms, enhancing their therapeutic potential against chronic infections .

Table: Summary of Biological Activities

Activity Type Compound Target Organism/Pathway Effectiveness
Antimicrobial2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureusSignificant inhibition of growth
AntioxidantVarious benzaldehyde derivativesReactive Oxygen Species (ROS)Effective scavenging activity
Enzyme InhibitionBenzaldehyde derivativesVarious metabolic enzymesModulation observed

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